Scientific Field: Plant Science
Summary of Application: EMS is used in plant research for mutagenesis, particularly in crops, vegetables, and fruits.
Methods of Application: EMS mutagenesis is applied to most plants.
Results or Outcomes: The use of EMS in plant research has led to the development of new plant varieties with improved traits.
Scientific Field: Metallurgy
Summary of Application: MSA has potential for use in hydrometallurgy.
Methods of Application: MSA can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products.
Results or Outcomes: The use of MSA in hydrometallurgy has led to the development of more efficient and environmentally friendly processes for metal extraction and recycling.
Scientific Field: Material Science
Summary of Application: Methanesulfonate is used to smooth the energy transfer pathway in quasi-2D perovskite films, leading to highly efficient light-emitting devices.
Results or Outcomes: The use of methanesulfonate additives has led to the fabrication of green light-emitting diodes with a current efficiency of 63cdA−1 and 20.5% external quantum efficiency.
Scientific Field: Genetics
Summary of Application: Ethyl methanesulfonate (EMS) is used for in vitro mutagenesis in wheat (Triticum aestivum L.).
Methods of Application: EMS is applied to wheat to induce mutations.
Results or Outcomes: The use of EMS in in vitro mutagenesis has led to the identification of polymorphisms and genomic instability in wheat.
Summary of Application: Methanesulfonic Acid (MSA) has potential for use in hydrometallurgy and electrometallurgy.
Methods of Application: MSA is a very strong acid and is very stable against chemical oxidation and reduction.
2-Cyanoethyl methanesulfonate is an organosulfur compound with the molecular formula CHNOS. It features a cyanoethyl group attached to a methanesulfonate moiety, making it a versatile reagent in organic synthesis. The compound is typically a colorless to pale yellow liquid and is known for its stability under standard laboratory conditions. Its structure includes a methanesulfonate group, which serves as an excellent leaving group due to the efficient delocalization of negative charge across the three oxygen atoms, enhancing its reactivity in nucleophilic substitution reactions .
Due to the lack of specific data, it's crucial to handle CES with caution, assuming it might possess similar hazards to related compounds. Here are some general safety considerations:
These reactions are facilitated by the leaving ability of the methanesulfonate group, making 2-cyanoethyl methanesulfonate a useful intermediate in organic synthesis .
Synthesis of 2-cyanoethyl methanesulfonate typically involves the reaction of methanesulfonic acid with sodium cyanide and an alcohol such as ethanol or propanol under controlled conditions. The general synthetic route can be summarized as follows:
This method allows for moderate yields and can be optimized by adjusting reaction conditions such as temperature and concentration .
2-Cyanoethyl methanesulfonate finds applications in various fields:
These applications highlight its versatility as a reagent in both academic research and industrial processes .
Several compounds share structural or functional similarities with 2-cyanoethyl methanesulfonate. Here are some notable examples:
| Compound | Structure | Key Characteristics |
|---|---|---|
| Ethyl methanesulfonate | CHSOCH | Known mutagen; induces point mutations in DNA |
| Methyl methanesulfonate | CHSOCH | Used as a mutagen; less potent than ethyl variant |
| 2-Cyanoethyl phosphate | CHNOP | Used for synthesizing phosphate esters |
What sets 2-cyanoethyl methanesulfonate apart from these similar compounds is its specific combination of the cyano group and the methanesulfonate moiety. This unique structure allows for distinct reactivity patterns that can be exploited in various synthetic applications while potentially offering unique biological activities that warrant further exploration .
The most economically viable industrial route for 2-cyanoethyl methanesulfonate production involves the direct esterification of methanesulfonic acid with 2-cyanoethanol [1] [2]. This process follows the classical Fischer esterification mechanism, where the methanesulfonic acid acts as both reactant and catalyst precursor. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the sulfur center of the methanesulfonic acid, forming the sulfonate ester linkage.
The industrial process typically employs acid catalysis using sulfuric acid concentrations of 0.5-2.0 percent by weight, with reaction temperatures maintained between 140-180°C [1] [2]. The reaction is conducted under continuous water removal conditions using azeotropic distillation techniques to drive the equilibrium toward product formation. Dean-Stark apparatus or similar water separation systems are employed to achieve complete conversion rates exceeding 85-90 percent [3] [2].
Process parameters include methanol-to-acid molar ratios of 3:1 to 12:1, with optimal ratios around 9:1 providing the best balance between conversion and economic efficiency [2]. The reaction time varies from 2-8 hours depending on temperature and catalyst concentration, with higher temperatures generally requiring shorter reaction times but potentially increasing thermal degradation risks.
Large-scale production facilities often utilize methanesulfonic anhydride as a more reactive alternative to the free acid [4] [5]. This route offers several advantages including higher yields, milder reaction conditions, and reduced water formation complications. The anhydride route typically achieves conversion rates of 92-98 percent under optimized conditions [4].
Methanesulfonic anhydride is prepared in-situ through dehydration of methanesulfonic acid with phosphorus pentoxide. The typical preparation involves mixing 300 grams of phosphorus pentoxide with 90 grams of diatomaceous earth, followed by addition of 305 grams of methanesulfonic acid at 80°C for 2.5 hours [4]. The resulting anhydride is then reacted with 2-cyanoethanol in the presence of pyridine or other suitable bases.
The anhydride route requires careful moisture control and inert atmosphere conditions to prevent hydrolysis of the anhydride back to the acid. Industrial implementations utilize continuous feeding systems and controlled atmosphere reactors to maintain optimal conditions throughout the process [4] [5].
Industrial facilities with appropriate halogen handling capabilities may employ methanesulfonyl chloride as starting material [6]. This route offers rapid reaction kinetics and high yields but requires specialized equipment for handling corrosive chloride compounds. The process involves nucleophilic substitution of the chloride by 2-cyanoethanol, typically in the presence of pyridine as hydrogen chloride acceptor.
The reaction proceeds through an SN2 mechanism where the alcohol oxygen displaces chloride from the sulfur center, followed by deprotonation to yield the neutral sulfonate ester [7]. Reaction conditions are generally mild, with temperatures maintained at 0-25°C to prevent side reactions and minimize thermal degradation.
Industrial implementations require robust corrosion-resistant equipment and comprehensive off-gas treatment systems to handle hydrogen chloride evolution. The process typically achieves yields of 88-95 percent with high purity products when properly controlled [6].
Laboratory synthesis of 2-cyanoethyl methanesulfonate commonly employs direct esterification under controlled conditions suitable for small-scale preparations [8] [9]. The standard protocol involves dissolving methanesulfonic acid (1.0 equivalent) in 2-cyanoethanol (2.0-3.0 equivalents) with catalytic amounts of sulfuric acid (0.1-0.5 equivalents) [2].
The reaction mixture is heated to 120-140°C under nitrogen atmosphere with continuous stirring. Water removal is achieved through distillation or molecular sieves, with reaction progress monitored by gas chromatography or nuclear magnetic resonance spectroscopy [10]. Typical reaction times range from 4-12 hours, with yields of 75-85 percent commonly achieved [2].
Laboratory-scale preparations often utilize Dean-Stark apparatus for effective water removal, particularly important given the equilibrium nature of the esterification process. The reaction is considered complete when water evolution ceases and starting material peaks disappear from analytical monitoring [3] [2].
Laboratory preparation using methanesulfonic anhydride provides superior control over reaction conditions and typically yields higher purity products [4] [5]. The protocol involves dissolving methanesulfonic anhydride (1.0 equivalent) in dry dichloromethane or similar aprotic solvent, followed by addition of 2-cyanoethanol (1.1 equivalents) and pyridine (1.2 equivalents) at 0°C.
The reaction mixture is allowed to warm to room temperature over 2-4 hours with continuous stirring under nitrogen atmosphere. Progress is monitored by thin-layer chromatography or gas chromatography, with completion typically achieved within 6-8 hours [4]. The reaction typically yields 85-95 percent of pure product after appropriate workup procedures.
This method is particularly suitable for research applications requiring high purity materials, as the anhydride route minimizes side reactions and impurity formation compared to direct esterification approaches [4] [5].
Laboratory synthesis using methanesulfonyl chloride follows established protocols for sulfonate ester formation [6]. The procedure involves dissolving methanesulfonyl chloride (1.0 equivalent) in dry dichloromethane, followed by addition of 2-cyanoethanol (1.1 equivalents) and pyridine (2.0 equivalents) at 0°C under nitrogen atmosphere.
The reaction proceeds rapidly at low temperature, typically completing within 2-4 hours at 0-25°C. The mechanism involves nucleophilic displacement of chloride by the alcohol oxygen, with pyridine serving as both base and hydrogen chloride acceptor [7]. Yields of 88-95 percent are routinely achieved with proper technique and moisture exclusion.
Laboratory implementations require appropriate ventilation and acid-resistant equipment due to hydrogen chloride evolution. The reaction is monitored by disappearance of the characteristic sulfonyl chloride infrared absorption around 1370 cm⁻¹ [6].
Vacuum distillation represents the primary purification method for 2-cyanoethyl methanesulfonate, particularly effective for removing high-boiling impurities and residual starting materials [11] . The compound exhibits moderate thermal stability, allowing distillation at reduced pressures without significant decomposition.
Typical distillation conditions employ pressures of 0.5-5.0 mmHg with column temperatures maintained at 100-140°C [11]. The distillation setup requires efficient condenser systems to prevent product loss due to the compound's moderate volatility. Fractionating columns with multiple theoretical plates are employed to achieve high purity separations.
Steam distillation techniques, while less common, can be employed for specific purification challenges where co-distillation with water is advantageous [11]. However, care must be taken to minimize hydrolysis reactions that could occur under steam distillation conditions, particularly at elevated temperatures.
Recrystallization provides effective purification for solid forms of 2-cyanoethyl methanesulfonate, particularly useful for removing ionic impurities and colored contaminants [11] [13]. Common recrystallization solvents include ethyl acetate, acetone, and acetonitrile, with solvent selection based on solubility profiles and impurity characteristics.
The recrystallization process typically involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation. Anti-solvent techniques using hexane or heptane can improve crystal quality and yield [13]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels.
Solvent selection is critical for effective recrystallization, with polar aprotic solvents generally providing better solubility for the compound while maintaining selectivity against common impurities [13]. The process typically achieves purity improvements of 2-5 percent per recrystallization cycle.
Column chromatography using silica gel provides high-resolution purification for 2-cyanoethyl methanesulfonate, particularly effective for separating closely related impurities [13] [14]. The compound's moderate polarity allows separation using gradient elution systems with hexane-ethyl acetate or dichloromethane-methanol solvent systems.
Typical column conditions employ silica gel with particle sizes of 40-63 μm, with sample loading of 1-5 percent by weight of stationary phase [13]. Elution is monitored by thin-layer chromatography or UV detection, with product fractions identified by retention factor (Rf) values of 0.3-0.5 in standard solvent systems.
Flash chromatography techniques can accelerate the purification process while maintaining resolution, particularly useful for laboratory-scale preparations where time efficiency is important [13]. Automated chromatography systems provide consistent results and reduce operator variability in purification procedures.
Liquid-liquid extraction serves as an effective method for removing water-soluble impurities and ionic contaminants from 2-cyanoethyl methanesulfonate preparations [15] [3]. The two-phase extraction process typically employs organic solvents such as dichloromethane, ethyl acetate, or toluene as the organic phase.
The extraction process involves partitioning the crude product between organic and aqueous phases, with the product preferentially solubilizing in the organic phase while ionic impurities remain in the aqueous phase [15]. Multiple extraction cycles may be necessary to achieve complete impurity removal, typically requiring 3-5 extraction stages.
pH adjustment of the aqueous phase can enhance extraction efficiency, particularly for removing acidic or basic impurities. The organic phase is typically washed with neutral aqueous solutions to remove residual ionic species before final solvent removal [3].
Gas chromatography represents the primary method for quantitative purity determination of 2-cyanoethyl methanesulfonate, providing accurate measurement of the main component and related impurities [10] [16]. The method employs flame ionization detection with internal standard calibration, typically achieving detection limits of 0.1-1.0 ppm for impurities.
Column selection is critical for effective separation, with polar stationary phases such as polyethylene glycol or cyanopropyl-modified silica providing optimal resolution for the compound and potential impurities [10]. Temperature programming from 80-250°C with helium carrier gas at 1-2 mL/min flow rate provides baseline separation of components.
High-performance liquid chromatography serves as an alternative purity determination method, particularly useful for thermally labile impurities that might decompose under gas chromatography conditions [10]. Reverse-phase columns with acetonitrile-water mobile phases provide effective separation with UV detection at 210-220 nm.
Karl Fischer titration provides precise determination of water content in 2-cyanoethyl methanesulfonate, critical for assessing product stability and storage conditions [10] [17]. The method employs both volumetric and coulometric techniques, with detection limits of 0.01-0.1 percent water content.
The analysis requires careful sample handling to prevent moisture uptake during measurement, typically conducted under nitrogen atmosphere or in moisture-controlled environments [10]. Automatic titration systems provide improved precision and reduce operator variability in measurements.
Water content specifications typically require levels below 0.5 percent to ensure product stability and prevent hydrolysis reactions during storage [10]. Higher water content may indicate incomplete drying or moisture uptake during handling and storage.
Ion chromatography provides specific determination of chloride and sulfate impurities, common contaminants from synthesis processes [19]. The method employs conductivity detection with suppressed background, achieving detection limits of 1-10 ppm for ionic impurities.
Heavy metals analysis utilizes inductively coupled plasma mass spectrometry, providing ultra-sensitive detection of metallic contaminants that might originate from catalysts or equipment surfaces . Detection limits of 0.001-0.01 ppm are routinely achieved for elements such as palladium, platinum, and iron.
Residual solvent analysis employs headspace gas chromatography with mass spectrometric detection, capable of detecting organic solvents at parts-per-million levels . The method covers common synthesis solvents including dichloromethane, toluene, and acetonitrile, with specifications typically requiring levels below 1000 ppm for each solvent.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of 2-cyanoethyl methanesulfonate, with characteristic chemical shifts confirming the presence of both cyanoethyl and methanesulfonate moieties [10] [20]. Proton NMR shows the methyl sulfonate singlet at 3.0 ppm and the cyanoethyl multiplets at 2.8 and 4.5 ppm.
Carbon-13 NMR provides additional structural information, with the nitrile carbon appearing at 117 ppm and the methyl carbon at 39 ppm [10]. Two-dimensional NMR techniques such as COSY and HSQC can confirm connectivity and assignments when necessary.
Mass spectrometry employs electrospray ionization or atmospheric pressure chemical ionization to provide molecular weight confirmation and fragmentation pattern analysis [10]. The molecular ion peak at m/z 149 confirms the expected molecular weight, while characteristic fragmentation patterns provide additional structural evidence.